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Compound of Interest

Compound Name: Meseclazone

Cat. No.: B1676306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of a plausible synthetic pathway for

Meseclazone, a compound with a complex heterocyclic structure. The proposed synthesis is a

multi-step process beginning with commercially available starting materials. This document

outlines the necessary reagents, reaction conditions, and includes a schematic representation

of the synthetic route.

Proposed Synthesis Pathway
The synthesis of Meseclazone, chemically known as 7-chloro-3,3a-dihydro-2-methyl-2H,9H-

isoxazolo[3,2-b][1][2]benzoxazin-9-one, can be envisioned through a three-step sequence

involving the initial formation of a Schiff base, followed by reduction and subsequent cyclization

to construct the core benzoxazinone ring system.

A visual representation of this proposed pathway is provided below:
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A proposed three-step synthesis pathway for Meseclazone.

Starting Materials
The synthesis commences with two key starting materials: 4-amino-3-methylisoxazole and 5-

chlorosalicylaldehyde. Both of these compounds can be synthesized from readily available

precursors.

Starting Material Structure Synthesis Method

4-Amino-3-methylisoxazole
4-Amino-3-methylisoxazole

structure

Can be prepared via a one-

pot, three-component reaction

of an aromatic aldehyde, ethyl

acetoacetate, and

hydroxylamine hydrochloride.

[2][3]

5-Chlorosalicylaldehyde
5-Chlorosalicylaldehyde

structure

Synthesized by the

chlorination of salicylaldehyde.

[2]
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Experimental Protocols
The following sections detail the proposed experimental procedures for each step of the

Meseclazone synthesis.

Step 1: Synthesis of the Schiff Base Intermediate (N-(4-
chloro-2-hydroxybenzylidene)-3-methylisoxazol-4-
amine)
Methodology:

This step involves the condensation reaction between 4-amino-3-methylisoxazole and 5-

chlorosalicylaldehyde to form the corresponding Schiff base (imine).

Dissolve equimolar amounts of 4-amino-3-methylisoxazole and 5-chlorosalicylaldehyde in a

suitable solvent, such as methanol or ethanol.

Add a catalytic amount of a weak acid, like acetic acid, to the mixture.

Reflux the reaction mixture for a period of 2 to 4 hours.

Monitor the progress of the reaction using thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base

product to precipitate.

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
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Parameter Value

Reactants
4-Amino-3-methylisoxazole, 5-

Chlorosalicylaldehyde

Solvent Methanol or Ethanol

Catalyst Acetic Acid (catalytic amount)

Reaction Time 2 - 4 hours

Temperature Reflux

Work-up Precipitation and Filtration

Step 2: Reduction of the Schiff Base to the Amine
Intermediate (2-((3-methylisoxazol-4-ylamino)methyl)-4-
chlorophenol)
Methodology:

The imine bond of the Schiff base is selectively reduced to an amine using a suitable reducing

agent.

Suspend the Schiff base intermediate in a suitable solvent, such as methanol or ethanol.

Cool the suspension in an ice bath.

Add a reducing agent, such as sodium borohydride, portion-wise to the cooled suspension

while stirring.

After the addition is complete, allow the reaction mixture to warm to room temperature and

continue stirring for several hours.

Monitor the reaction by TLC until the starting material is consumed.

Quench the reaction by the careful addition of water.

Extract the product into an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the amine intermediate.

Parameter Value

Reactant
N-(4-chloro-2-hydroxybenzylidene)-3-

methylisoxazol-4-amine

Reducing Agent Sodium Borohydride

Solvent Methanol or Ethanol

Reaction Time Several hours

Temperature 0 °C to Room Temperature

Work-up Aqueous Quench and Extraction

Step 3: Cyclization to Meseclazone
Methodology:

The final step involves the cyclization of the amine intermediate with a phosgene equivalent,

such as triphosgene, to form the benzoxazinone ring of Meseclazone. This reaction should be

performed with extreme caution in a well-ventilated fume hood due to the toxicity of phosgene

and its equivalents.

Dissolve the amine intermediate in an inert aprotic solvent, such as dichloromethane or

toluene.

Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

Cool the mixture in an ice bath.

Slowly add a solution of triphosgene in the same solvent to the cooled reaction mixture.

Allow the reaction to proceed at low temperature for a specified time, monitoring its progress

by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure and purify the crude Meseclazone by

recrystallization or column chromatography.

Parameter Value

Reactant
2-((3-methylisoxazol-4-ylamino)methyl)-4-

chlorophenol

Cyclizing Agent Triphosgene

Base Triethylamine or Pyridine

Solvent Dichloromethane or Toluene

Reaction Time To be determined by monitoring

Temperature 0 °C to Room Temperature

Work-up Aqueous Quench, Extraction, and Purification

Quantitative Data Summary
The following table summarizes the expected yields for each step, based on analogous

reactions reported in the literature. Actual yields may vary depending on the specific reaction

conditions and purification methods employed.

Step Product Expected Yield (%)

1 Schiff Base Intermediate 80 - 95%

2 Amine Intermediate 70 - 90%

3 Meseclazone 60 - 80%
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Concluding Remarks
The proposed synthesis of Meseclazone offers a viable route from commercially available

starting materials. The key steps involve well-established organic transformations. Researchers

and drug development professionals should note that the final cyclization step requires careful

handling of hazardous reagents. Optimization of reaction conditions and purification

procedures will be necessary to achieve high yields and purity of the final product. Further

characterization of the intermediates and the final Meseclazone product using spectroscopic

methods (NMR, IR, Mass Spectrometry) and elemental analysis is essential to confirm their

identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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